molecular formula C21H16 B014862 3-Methylcholanthrene CAS No. 56-49-5

3-Methylcholanthrene

Cat. No.: B014862
CAS No.: 56-49-5
M. Wt: 268.4 g/mol
InChI Key: PPQNQXQZIWHJRB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3-MC is a potent aryl hydrocarbon receptor agonist . It interacts with various enzymes and proteins, including the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression . The nature of these interactions is complex and involves the modulation of mRNA stability, translation efficiency, and nuclear export efficiency .

Cellular Effects

3-MC exposure can cause abnormal spermatogenesis and ovarian dysfunction . It has been shown to inhibit the proliferation and differentiation of osteoblasts . In uroepithelial cells, 3-MC has been found to induce transformation, promoting malignant phenotypes .

Molecular Mechanism

The molecular mechanism of 3-MC involves its interaction with the AhR . It has been found that METTL3 and ALKBH5 mediate m6A modification of SLC3A2/SLC7A5 mRNA in 3-MC-induced uroepithelial transformation by upregulating the translation of SLC3A2/SLC7A5 .

Temporal Effects in Laboratory Settings

3-MC has been shown to persistently induce the expression of several phase II enzymes, including GST-α, NQO1, UGT1A1, ALDH, and epoxide hydrolase in both liver and lung tissues for up to 28 days .

Dosage Effects in Animal Models

In animal models, the effects of 3-MC vary with different dosages. For instance, in porcine oocytes, 3-MC at concentrations of 0, 25, 50, and 100 μM was applied for in vitro maturation. The results showed that 100 μM 3-MC significantly inhibited cumulus expansion and the first polar body extrusion .

Metabolic Pathways

3-MC is metabolized by hepatic microsomes to oxygenated forms which alkylate DNA . This metabolic activation or biotransformation is a crucial step in its carcinogenic activity .

Transport and Distribution

It is known that 3-MC is a lipophilic compound, suggesting that it can easily cross cell membranes and distribute within the lipid-rich regions of cells .

Subcellular Localization

The subcellular localization of 3-MC is also not well studied. Given its lipophilic nature and its interactions with intracellular receptors like the AhR, it is likely that 3-MC can localize to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pseudotropine can be synthesized through various methods. One common approach involves the biosynthesis of tropine and pseudotropine in yeast. This method utilizes a six-step biosynthetic pathway reconstructed into Saccharomyces cerevisiae, producing tropine and pseudotropine with titers of 0.13 and 0.08 mg/L, respectively . The process involves the use of recombinant plasmids and specific strains of E. coli and yeast for protein expression and purification .

Industrial Production Methods

Industrial production of pseudotropine typically involves the extraction and purification of tropane alkaloids from plant sources. Methods of analysis include thin-layer chromatography, gas chromatography, high-performance liquid chromatography, and capillary electrophoresis . These techniques are used to separate and detect tropane alkaloids in various biological matrices.

Chemical Reactions Analysis

Types of Reactions

Pseudotropine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For example, cytochrome P450 enzymes catalyze N-demethylation and ring-hydroxylation reactions within the early steps of the biosynthesis of diverse N-demethylated modified tropane alkaloids .

Common Reagents and Conditions

Common reagents used in the reactions involving pseudotropine include cytochrome P450 enzymes, malonyl-Coenzyme A, and benzoyl-CoA . These reactions typically occur under specific conditions that facilitate the formation of various products.

Major Products Formed

The major products formed from the reactions involving pseudotropine include N-demethylated modified tropane alkaloids and O-acyl pseudotropine esters with short-chain acyl groups . These products are important intermediates in the biosynthesis of other bioactive compounds.

Comparison with Similar Compounds

Pseudotropine is similar to other tropane alkaloids, such as tropine, atropine, and scopolamine. it is unique in its structure and biosynthetic pathway:

Pseudotropine’s unique biosynthetic pathway and its role as a precursor in the formation of other bioactive compounds highlight its importance in both natural and synthetic contexts.

Properties

IUPAC Name

3-methyl-1,2-dihydrobenzo[j]aceanthrylene
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InChI

InChI=1S/C21H16/c1-13-6-7-15-12-20-17-5-3-2-4-14(17)8-9-18(20)19-11-10-16(13)21(15)19/h2-9,12H,10-11H2,1H3
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InChI Key

PPQNQXQZIWHJRB-UHFFFAOYSA-N
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Canonical SMILES

CC1=C2CCC3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1
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Molecular Formula

C21H16
Record name 3-METHYLCHOLANTHRENE
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DSSTOX Substance ID

DTXSID0020862
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Molecular Weight

268.4 g/mol
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Physical Description

3-methylcholanthrene appears as yellow crystals or solid. (NTP, 1992), Pale yellow solid; [Merck Index] Faintly yellow fine crystals; [Aldrich MSDS]
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Boiling Point

536 °F at 80 mmHg (NTP, 1992), 280 °C at 80 mm Hg
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), In water, 2.8X10-3 mg/L at 24-27 °C (average of 6 measured values from literature), In water, 2.9X10-3 mg/L at 25 °C, Soluble in xylene, toluene; slightly solubloe in amyl alcohol, Soluble in benzene, 3-Methyl cholanthrene solubility in a mixed lipid/sodium taurocholate bile salt system was minimal below the critical miocelle concentration of the bile salt.
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Density

1.28 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.28 g/cu cm at 20 °C
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Vapor Pressure

6.85e-07 mmHg at 68 °F (NTP, 1992), 0.0000038 [mmHg], 4.3X10-8 mm Hg at 25 °C
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Mechanism of Action

... The mechanisms involved in 3-methylcholanthrene (MC) activation of c-fos and c-jun gene expression were examined in /this/ study. Evidence is presented that stimulation of c-fos transcription by MC involves a signal transduction pathway, which includes activation of the small G protein Ras, Raf-1 kinase, and the mitogen-activated protein (MAP) kinases, ERK1 and ERK2. Furthermore, phorbol 12-myristate 13-acetate, which uses both protein kinase C and protein-tyrosine kinase activities to induce c-fos promoter, may share a common pathway with MC downstream of Ras. The signal transduction pathway induced by MC to stimulate c-jun promoter involves Ras activation and the JNK group of MAP-kinases.
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Color/Form

Yellow needles from benzene, Yellow crystals, Pale yellow, slender prisms from benzene plus ether

CAS No.

56-49-5
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Melting Point

354 to 356 °F (NTP, 1992), 178 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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